molecular formula C11H20N2O2 B2457139 N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide CAS No. 2361608-33-3

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide

Cat. No. B2457139
CAS RN: 2361608-33-3
M. Wt: 212.293
InChI Key: GXJRNMABUKEKTC-AOOOYVTPSA-N
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Description

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide, also known as DMPEP or 2C-D-PM, is a synthetic compound that belongs to the phenethylamine family. This compound is a derivative of 2C-D, which is a psychedelic drug known for its hallucinogenic effects. DMPEP has been gaining attention in the scientific community due to its potential applications in research.

Mechanism Of Action

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide acts as a partial agonist of the 5-HT2A receptor, which means that it can activate the receptor but not to the same extent as a full agonist. This activation leads to an increase in the levels of serotonin in the brain, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and altered sensory perception. It has also been shown to have potential neuroprotective effects through its ability to modulate the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor, its ability to selectively activate this receptor, and its potential neuroprotective effects. However, there are also limitations to its use, including its potential for abuse and its limited availability.

Future Directions

There are several future directions for research involving N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide, including its potential use as a therapeutic agent for the treatment of psychiatric disorders, its use in the development of new drugs targeting the 5-HT2A receptor, and its potential applications in the field of neuroscience for studying the role of serotonin in the brain. Further research is needed to fully understand the potential of N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide and its derivatives for these applications.

Synthesis Methods

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation reactions. The final step involves the reaction of the resulting compound with N-(2-aminoethyl) morpholine.

Scientific Research Applications

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide has been used in scientific research as a tool for studying the structure-activity relationship of phenethylamine derivatives. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This receptor has been implicated in various psychiatric disorders, including depression and schizophrenia.

properties

IUPAC Name

N-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-11(14)12-5-6-13-7-9(2)15-10(3)8-13/h4,9-10H,1,5-8H2,2-3H3,(H,12,14)/t9-,10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRNMABUKEKTC-AOOOYVTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide

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